(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate

Oxazolidinone synthesis Convergent cyclization Process chemistry

(S)-tert-Butyl 3-chloro-2-hydroxypropylcarbamate (CAS 415684-05-8), systematically named tert-butyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate, is a chiral N-Boc-protected amino alcohol with molecular formula C₈H₁₆ClNO₃ and molecular weight 209.67 g/mol. The compound features a single (S)-configured stereogenic center at the C-2 hydroxy-bearing carbon and carries both a nucleophilic secondary alcohol and an electrophilic primary alkyl chloride, enabling divergent downstream functionalization.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
CAS No. 415684-05-8
Cat. No. B3178173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate
CAS415684-05-8
Molecular FormulaC8H16ClNO3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CCl)O
InChIInChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
InChIKeyBCERVHZUVNOSNR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 3-Chloro-2-Hydroxypropylcarbamate (CAS 415684-05-8): Chiral N-Boc Amino Alcohol Building Block for Oxazolidinone Synthesis


(S)-tert-Butyl 3-chloro-2-hydroxypropylcarbamate (CAS 415684-05-8), systematically named tert-butyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate, is a chiral N-Boc-protected amino alcohol with molecular formula C₈H₁₆ClNO₃ and molecular weight 209.67 g/mol [1]. The compound features a single (S)-configured stereogenic center at the C-2 hydroxy-bearing carbon and carries both a nucleophilic secondary alcohol and an electrophilic primary alkyl chloride, enabling divergent downstream functionalization [1]. It is supplied as a colorless viscous liquid to low-melting solid, in purity grades typically ranging from 95% to 98% with batch-specific QC documentation (NMR, HPLC, GC) from major vendors . Its most prominent documented role is as a key chiral intermediate—designated reagent 27—in the convergent large-scale synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone antibacterials, including the FDA-approved drug linezolid (Zyvox) [2].

Why Generic Substitution Fails for (S)-tert-Butyl 3-Chloro-2-Hydroxypropylcarbamate (CAS 415684-05-8)


The (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate scaffold integrates three functional elements—(S)-stereochemistry, a Boc-protected amine, and a primary alkyl chloride—whose simultaneous presence is essential for its documented performance in convergent oxazolidinone synthesis [1]. Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 1072792-33-6) would invert the configuration of the crucial C-5 stereocenter in the oxazolidinone product, yielding the pharmacologically inactive or off-target isomer . Replacing the Boc group with Cbz or Fmoc alters the orthogonal deprotection logic required in multistep routes where acid-labile Boc must remain intact during hydrogenolytic or basic deprotection of other masking groups . Using N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide (reagent 3) instead of the Boc-protected reagent 27 forces a less efficient cyclization manifold, resulting in substantially lower conversion and higher reagent loading [1]. Even the racemic tert-butyl 3-chloro-2-hydroxypropylcarbamate (CAS 570390-94-2) cannot substitute the enantiopure (S)-form, as racemic starting material would produce a statistical mixture of diastereomeric oxazolidinone products, complicating purification and reducing yield . These substitution failures are directly quantified in the evidence dimensions below.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-Chloro-2-Hydroxypropylcarbamate (CAS 415684-05-8)


Superior Conversion in N-Aryl Oxazolidinone Cyclization vs. Diacetate Reagent 3

In a direct head-to-head comparison under identical Manninen-type cyclization conditions (lithium tert-butoxide, DMF solvent), tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate (reagent 27) achieved 99.5% conversion of the aryl carbamate substrate and produced the Boc-protected linezolid derivative 28 with 94 crude HPLC area %, compared to only 86.8% conversion achieved by N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide (reagent 3) at the same 2-equivalent loading [1]. After chromatography, reagent 27 delivered analytically pure 28 in 87.5% isolated yield [1]. This quantitative advantage demonstrates that the Boc-chlorohydrin reagent 27 is kinetically more competent in the key cyclization step than the diacetate reagent 3, translating directly to higher throughput and reduced material costs in multi-kilogram production campaigns [1].

Oxazolidinone synthesis Convergent cyclization Process chemistry

Reduced Stoichiometric Loading Requirement vs. Diacetate Reagent 3

The superior intrinsic reactivity of reagent 27 permits a dramatic reduction in stoichiometric excess. Whereas reagent 3 required 2 equivalents to reach only 86.8% conversion, reducing the loading of reagent 27 to merely 1.26 equivalents still achieved 95% conversion—exceeding the performance of 2 equivalents of reagent 3 by a substantial margin [1]. This 37% reduction in reagent equivalents (from 2.00 to 1.26) translates to lower raw material cost, reduced waste stream burden from excess reagent and its byproducts, and improved process mass intensity in large-scale manufacturing campaigns [1].

Reagent economy Process mass intensity Oxazolidinone manufacturing

Enantiomeric Configuration Control vs. (R)-Enantiomer for Pharmacologically Active Oxazolidinones

The (S)-absolute configuration at the C-2 hydroxyl-bearing carbon of CAS 415684-05-8 directly installs the required (S)-stereochemistry at the C-5 position of the oxazolidinone ring in the final antibacterial agent. The corresponding (R)-enantiomer (CAS 1072792-33-6) would produce the (R)-configured oxazolidinone, which is pharmacologically inactive or exhibits altered target binding in the bacterial 50S ribosomal subunit [1]. Both enantiomers are commercially available: the (S)-enantiomer is supplied at 95% standard purity (Bidepharm Cat. BD535440, with NMR/HPLC/GC batch documentation ), while the (R)-enantiomer is offered at 98% purity (Bidepharm Cat. BD01375944 ). Although the (R)-enantiomer commands a marginally higher nominal purity specification from this vendor, the (S)-enantiomer is the stereochemically mandated form for oxazolidinone antibiotic programs and Molindone-related impurity applications [2]. No data indicate that the (R)-form has been validated in any reported pharmaceutical synthetic route targeting approved (S)-oxazolidinones.

Stereochemical purity Enantiomer differentiation Chiral building block procurement

Orthogonal N-Boc Protection Strategy vs. Cbz- or Fmoc-Protected Analogs

The tert-butyloxycarbonyl (Boc) protecting group on the target compound enables an orthogonal deprotection strategy relative to benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) analogs. The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) while remaining completely stable to catalytic hydrogenolysis (Pd/C, H₂) used for Cbz removal and to the basic conditions (piperidine) used for Fmoc cleavage . Conversely, Cbz and Fmoc groups are stable to the acidic conditions that remove Boc . This orthogonality enables sequential, chemoselective deprotection in complex synthetic sequences—for example, in the convergent oxazolidinone synthesis, the Boc group survives the strongly basic cyclization conditions (lithium tert-butoxide) and can be removed in a final acidolytic step to liberate the free 5(S)-aminomethyl group [1]. No Cbz- or Fmoc-protected 3-chloro-2-hydroxypropylamine derivative has been reported to perform successfully under the Manninen-type oxazolidinone cyclization conditions, likely due to the lability of Cbz to nucleophilic bases and the steric bulk of Fmoc retarding cyclization kinetics.

Protecting group orthogonality Multistep synthesis Amino alcohol protection

Regulatory Reference Standard Qualification as Molindone Impurity 1

(S)-tert-Butyl 3-chloro-2-hydroxypropylcarbamate (CAS 415684-05-8) is formally designated as Molindone Impurity 1 by multiple certified reference standard suppliers, including SynZeal, ChemWhat, and Axios Research [1][2][3]. These suppliers provide the compound with full characterization data packages compliant with ICH and pharmacopeial guidelines (USP/EP), including certificates of analysis with HPLC purity, NMR, MS, and IR data [2][3]. The compound serves as a qualified reference standard for analytical method development (AMD), method validation (AMV), and quality control (QC) applications during ANDA filings or commercial production of Molindone [1][2]. In contrast, the (R)-enantiomer (CAS 1072792-33-6) and the racemate (CAS 570390-94-2) are not designated as pharmacopeial reference standards for any approved drug substance impurity profiling . This regulatory-grade documentation package eliminates the need for end-users to perform de novo structural confirmation and purity assignment, accelerating analytical development timelines.

Reference standard Impurity profiling Regulatory compliance

Optimal Procurement and Application Scenarios for (S)-tert-Butyl 3-Chloro-2-Hydroxypropylcarbamate (CAS 415684-05-8)


Convergent Large-Scale Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials

In the convergent Manninen-type oxazolidinone synthesis developed and scaled by Pharmacia/Pfizer, reagent 27 (CAS 415684-05-8) is the preferred chlorohydrin coupling partner over diacetate reagent 3. At pilot scale, 1.26 equivalents of 27 deliver 95% conversion of the aryl carbamate to the N-Boc-protected 5(S)-aminomethyloxazolidinone, achieving 87.5% analytically pure isolated yield after chromatography, while reagent 3 requires 2 equivalents to reach only 86.8% conversion under identical conditions [1]. This scenario is specifically relevant for programs synthesizing linezolid analogs, thiopyran-fused oxazolidinones (e.g., compound 15), and other N-aryl oxazolidinone derivatives where the free 5-aminomethyl group is required for further diversification after Boc deprotection [1].

Analytical Reference Standard for Molindone Impurity Profiling in ANDA Submissions

CAS 415684-05-8 is the established Molindone Impurity 1 reference standard, supplied with ICH-compliant full characterization packages (HPLC purity, NMR, MS, IR) by certified vendors including SynZeal, ChemWhat, Axios Research, and Aquigen Bio [2][3][4]. This application scenario supports analytical method development, method validation (AMV), and batch-release quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial Molindone production, providing traceability against USP or EP pharmacopeial standards [3][4]. No comparator stereoisomer or racemate offers equivalent regulatory documentation.

Chiral Building Block for Asymmetric Synthesis Requiring Orthogonal N-Protection

The combination of (S)-stereochemistry, a primary alkyl chloride electrophile, a secondary alcohol nucleophile, and an acid-labile Boc protecting group makes CAS 415684-05-8 a versatile chiral building block for multistep sequences requiring orthogonal deprotection. The Boc group withstands strongly basic conditions (lithium tert-butoxide) and catalytic hydrogenolysis, enabling its use alongside Cbz- or benzyl-protected intermediates . This scenario is particularly suited to medicinal chemistry programs constructing chiral 2-oxazolidinones, β-amino alcohols, and other 1,2-bifunctionalized chiral synthons where the C-2 hydroxyl and C-3 chloride offer two distinct vectors for sequential functionalization [1].

Cost-Effective Pilot-to-Commercial Scale Manufacturing Campaigns

The published scalable preparation of reagent 27 from commodity (S)-epichlorohydrin via (2S)-1-amino-3-chloro-2-propanol hydrochloride (2a) using 1.05 equivalents of di-tert-butyl dicarbonate in methanol/aqueous potassium bicarbonate provides a demonstrated, economical route [1]. Combined with the 37% lower stoichiometric loading required in the downstream cyclization (1.26 vs. 2.00 equiv), this synthetic accessibility positions CAS 415684-05-8 as the cost-preferred chiral chlorohydrin reagent for manufacturing campaigns where process mass intensity and raw material expenditure are critical procurement metrics [1].

Quote Request

Request a Quote for (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.